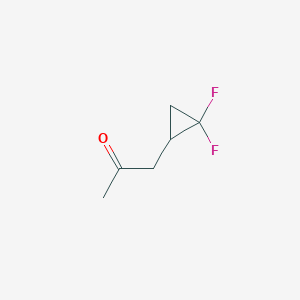

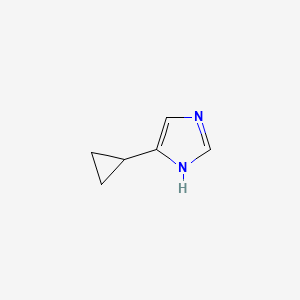

![molecular formula C13H14N2O2S B2390524 Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate CAS No. 2227428-17-1](/img/structure/B2390524.png)

Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate” is a derivative of thiazole, a type of azole heterocycle. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles can be synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The molecular structure of thiazole derivatives can be deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives can be synthesized in good yields .Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and target. For instance, some thiazole derivatives have been proven to inhibit bacterial pathogens . They can also exhibit inhibitory potential against enzymes, as seen in the in vitro inhibition of α-glucosidase enzyme .

Future Directions

properties

IUPAC Name |

ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)10-5-3-4-9(6-10)7-11-8-15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRHFIKMLDHSEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC2=CN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)

![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2390449.png)

![1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2390450.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390457.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

![2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390462.png)